Cas no 124309-70-2 (4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-)

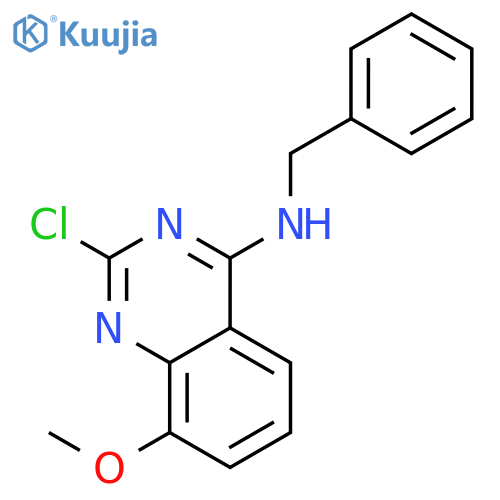

124309-70-2 structure

商品名:4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-

CAS番号:124309-70-2

MF:C16H14ClN3O

メガワット:299.754862308502

MDL:MFCD30721684

CID:1220055

PubChem ID:19988721

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-

- N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine

- AKOS037646116

- ZEA30970

- MFCD30721684

- CS-0062078

- W18086

- 124309-70-2

- AS-66668

- SCHEMBL2585006

-

- MDL: MFCD30721684

- インチ: InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20)

- InChIKey: JHXDBDOUVDSSGK-UHFFFAOYSA-N

- ほほえんだ: N=1C(=NC(=C2C=CC=C(C12)OC)NCC=3C=CC=CC3)Cl

計算された属性

- せいみつぶんしりょう: 299.0825398g/mol

- どういたいしつりょう: 299.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI478-200mg |

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- |

124309-70-2 | 95% | 200mg |

2884.0CNY | 2021-07-15 | |

| Chemenu | CM456235-250mg |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95%+ | 250mg |

$492 | 2022-09-03 | |

| Ambeed | A984945-250mg |

N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 250mg |

$391.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D759768-1g |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 1g |

$1010 | 2024-06-06 | |

| abcr | AB547615-250 mg |

N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine; . |

124309-70-2 | 250MG |

€625.70 | 2023-07-11 | ||

| Aaron | AR009ZOY-1g |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 1g |

$1145.00 | 2025-01-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW084-250mg |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 250mg |

¥2875.0 | 2024-04-25 | |

| 1PlusChem | 1P009ZGM-500mg |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 500mg |

$485.00 | 2024-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132718-1g |

N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 1g |

¥9615.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132718-250mg |

N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine |

124309-70-2 | 95% | 250mg |

¥4481.00 | 2024-08-09 |

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

124309-70-2 (4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:124309-70-2)4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):219.0/352.0/883.0